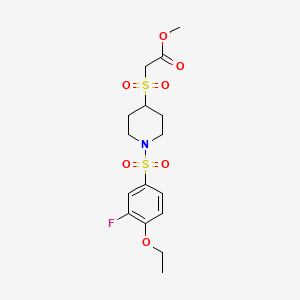

Methyl 2-((1-((4-ethoxy-3-fluorophenyl)sulfonyl)piperidin-4-yl)sulfonyl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound Methyl 2-((1-((4-ethoxy-3-fluorophenyl)sulfonyl)piperidin-4-yl)sulfonyl)acetate is a chemically synthesized molecule that likely contains several functional groups, including sulfonyl and acetate moieties, which are common in medicinal chemistry for their pharmacological properties. Although the specific compound is not directly studied in the provided papers, similar compounds with sulfonyl groups and heterocyclic elements like piperidine have been synthesized and characterized, indicating a potential interest in this class of compounds for their chemical and physical properties, as well as their possible applications in drug design .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions that may include the formation of sulfonyl groups and the incorporation of piperidine rings. For instance, the synthesis of a related compound, methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl)isoxazolidin-2-yl) acetate, was achieved and characterized using various techniques . Similarly, the target compound could be synthesized through a series of reactions, potentially starting with the functionalization of a piperidine ring followed by the introduction of sulfonyl groups and the final esterification to form the acetate .

Molecular Structure Analysis

The molecular structure of compounds in this class can be elucidated using techniques such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), ultraviolet-visible spectroscopy (UV-VIS), and nuclear magnetic resonance (NMR) . These methods provide detailed information about the arrangement of atoms, the presence of specific functional groups, and the overall geometry of the molecule. For example, the molecular structure of a similar compound was determined to crystallize in the monoclinic space group with specific lattice parameters, indicating the precise three-dimensional arrangement of the molecules in the solid state .

Chemical Reactions Analysis

The reactivity of such compounds can be inferred from their functional groups and molecular structure. The presence of sulfonyl groups and a piperidine ring suggests that the compound could undergo various chemical reactions, including nucleophilic substitution, addition reactions, or could act as a ligand in coordination chemistry. Theoretical calculations, such as those performed using density functional theory (DFT), can predict the electrophilic and nucleophilic nature of the molecule, which is crucial for understanding its reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be predicted based on its molecular structure and functional groups. Theoretical calculations can provide insights into global and local chemical activity descriptors, such as frontier molecular orbitals (FMOs), hardness, softness, and net charges. These properties are important for predicting how the compound will interact with other molecules, which is essential for its potential use in pharmaceutical applications. Additionally, non-linear optical behaviors, such as dipole moment, polarizability, and hyperpolarizability, can be examined to understand the compound's potential applications in materials science .

Scientific Research Applications

Synthesis and Chemical Properties

The 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group has been designed for the protection of hydroxyl groups in carbohydrate chemistry. This group facilitates the protection and deprotection of hydroxyl functionalities under mild conditions, highlighting its utility in the synthesis of complex molecules (Spjut, Qian, & Elofsson, 2010).

A novel approach to the synthesis of highly functionalized piperidine derivatives through one-pot, five-component reactions catalyzed by silica sulfuric acid demonstrates the compound's potential in generating complex molecules with significant yields. This methodology underscores the versatility of related sulfonamide and carbonyl-containing compounds in synthesizing biologically active molecules (Basyouni, El-bayouki, Tohamy, & Abbas, 2015).

Molecular Structure and Dynamics

- The molecular and crystal structure of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1carbonyl)acrylate reveals intricate details about hydrogen bonding and C-H…π interactions, which are crucial for understanding the compound's chemical behavior and its potential applications in material science and drug design (Khan, Ibrar, Lal, Altaf, & White, 2013).

Biological Activity and Pharmacology

- Piperidine derivatives have been studied for their corrosion inhibition properties on iron surfaces. Quantum chemical calculations and molecular dynamics simulations indicate that these compounds exhibit significant adsorption behaviors, which could be leveraged in material science and engineering to develop novel corrosion inhibitors (Kaya et al., 2016).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

methyl 2-[1-(4-ethoxy-3-fluorophenyl)sulfonylpiperidin-4-yl]sulfonylacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22FNO7S2/c1-3-25-15-5-4-13(10-14(15)17)27(22,23)18-8-6-12(7-9-18)26(20,21)11-16(19)24-2/h4-5,10,12H,3,6-9,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMCMESSEMICFGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)S(=O)(=O)CC(=O)OC)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22FNO7S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-((1-((4-ethoxy-3-fluorophenyl)sulfonyl)piperidin-4-yl)sulfonyl)acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidine-1-carbonyl]-2-methylpyridazin-3-one](/img/structure/B2545457.png)

![2-{4-[(4-Chlorophenyl)sulfonyl]piperazino}-1,3-benzothiazole](/img/structure/B2545458.png)

![1-[2-(1,3-Thiazol-2-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2545459.png)

![2-(benzo[d]thiazol-2-ylthio)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2545460.png)

![(1R,8S,9S,10S)-10-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[6.2.0]decane-9-carboxylic acid](/img/structure/B2545461.png)

![N-[3-(morpholin-4-yl)propyl]-2-nitroaniline](/img/structure/B2545466.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(3-thienyl)acetamide](/img/structure/B2545467.png)

![1-(2-Methyl-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-b]azepin-4-yl)prop-2-en-1-one](/img/structure/B2545468.png)

![4-[(Naphthalen-2-yloxy)methyl]benzohydrazide](/img/structure/B2545473.png)

![(4S,4'S)-2,2'-[2-Phenyl-1-(phenylmethyl)ethylidene]bis[4-(1-methylethyl)-4,5-dihydrooxazole](/img/structure/B2545476.png)

![4-chloro-1H-pyrazolo[3,4-c]pyridin-3-amine](/img/structure/B2545478.png)